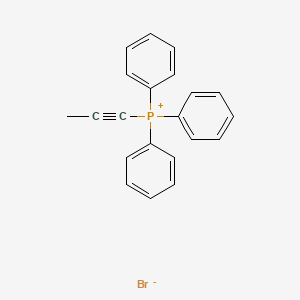
Triphenyl(prop-1-yn-1-yl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(prop-1-yn-1-yl)phosphanium bromide, also known as propargyltriphenylphosphonium bromide, is a chemical compound with the molecular formula C21H18BrP. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(prop-1-yn-1-yl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with propargyl bromide. The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(prop-1-yn-1-yl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various electrophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Electrophiles: Electrophiles such as alkyl halides can react with this compound in addition reactions.
Wittig Reagents: In Wittig reactions, the compound reacts with carbonyl compounds in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Alkenes: The major products of Wittig reactions involving this compound are alkenes.
Substituted Phosphonium Salts: Substitution reactions yield various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl(prop-1-yn-1-yl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound can be used to modify biomolecules through alkylation reactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of triphenyl(prop-1-yn-1-yl)phosphanium bromide involves its role as a nucleophilic reagent in various chemical reactions. In Wittig reactions, the compound forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl(prop-2-yn-1-yl)phosphanium bromide
- Triphenyl(propyl)phosphanium bromide
- Diphenyl(prop-1-en-1-yl)phosphine oxide
Uniqueness
Triphenyl(prop-1-yn-1-yl)phosphanium bromide is unique due to its ability to participate in a wide range of chemical reactions, particularly the Wittig reaction. Its structure allows for the formation of stable phosphonium ylides, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
54599-98-3 |
|---|---|
Molecular Formula |
C21H18BrP |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
triphenyl(prop-1-ynyl)phosphanium;bromide |
InChI |
InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H3;1H/q+1;/p-1 |
InChI Key |
LWUVYOTWNWUXTI-UHFFFAOYSA-M |
Canonical SMILES |
CC#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















